molecular formula C4H4BrF3O2 B040612 Methyl 2-bromo-3,3,3-trifluoropropanoate CAS No. 113816-36-7

Methyl 2-bromo-3,3,3-trifluoropropanoate

Cat. No. B040612
CAS RN: 113816-36-7
M. Wt: 220.97 g/mol
InChI Key: BFNLYVZMYOKODI-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3,3,3-trifluoropropanoate” is a chemical compound with the molecular formula C4H4BrF3O2 . It is used as an important intermediate in various areas such as peptide synthesis and asymmetric synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3,3,3-trifluoropropanoate” is represented by the InChI code: 1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 . This indicates that the molecule consists of a methyl group (CH3-) attached to a 2-bromo-3,3,3-trifluoropropanoate group.


Chemical Reactions Analysis

“Methyl 2-bromo-3,3,3-trifluoropropanoate” is found to be thermally stable enough to undergo addition reactions with aldehydes to afford the α-trifluoromethyl-β-hydroxy esters in high yields . The unique reactivity of the fluorinated zinc reagent is discussed .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3,3,3-trifluoropropanoate” is a liquid at ambient temperature . It has a molecular weight of 220.97 . The compound is stored at an inert atmosphere, 2-8°C .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

Methyl 2-bromo-3,3,3-trifluoropropanoate: is a valuable synthetic building block for introducing the trifluoromethyl group into organic molecules . This functionality is significant in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.

Peptide Synthesis

This compound serves as an intermediate in peptide synthesis . Its reactivity with various amino groups allows for the construction of complex peptide chains, which are essential in the development of new pharmaceuticals and the study of protein functions.

Asymmetric Synthesis

The compound finds application in asymmetric synthesis, where it is used to create chiral molecules with high enantiomeric excess . These chiral molecules are crucial for the production of certain pharmaceuticals that require specific stereochemistry for their biological activity.

Material Science Research

In material science, Methyl 2-bromo-3,3,3-trifluoropropanoate is used to modify the properties of polymers and other materials . The introduction of fluorinated groups can lead to materials with unique characteristics like resistance to solvents and thermal stability.

Fire Extinguishing Agent Development

It is also used in the development of fire extinguishing agents as a replacement for Halon compounds . Its degradation products and kinetics are studied to assess its environmental impact and effectiveness in suppressing fires in confined spaces.

Environmental Impact Studies

The compound’s atmospheric degradation is studied to understand its environmental impact, particularly its potential to contribute to global warming or ozone depletion . These studies are crucial for ensuring that new chemicals introduced into the market are environmentally safe.

Safety and Hazards

“Methyl 2-bromo-3,3,3-trifluoropropanoate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when there is a risk of exposure .

Mechanism of Action

Mode of Action

It’s primarily used as a reagent in synthetic chemistry .

Biochemical Pathways

The specific biochemical pathways influenced by Methyl 2-bromo-3,3,3-trifluoropropanoate are currently unknown. More research is needed to elucidate its role in biochemical processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2-bromo-3,3,3-trifluoropropanoate, it’s recommended to handle it in a well-ventilated area, avoid contact with skin and eyes, and prevent formation of dust and aerosols .

properties

IUPAC Name

methyl 2-bromo-3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNLYVZMYOKODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382057
Record name Methyl 2-bromo-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3,3,3-trifluoropropanoate

CAS RN

113816-36-7
Record name Methyl 2-bromo-3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromo-3,3,3-trifluoropropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Methyl 2-bromo-3,3,3-trifluoropropanoate particularly useful in organic synthesis?

A1: Methyl 2-bromo-3,3,3-trifluoropropanoate demonstrates unique reactivity when transformed into its corresponding Reformatsky reagent. [, ] This reagent, prepared by reacting Methyl 2-bromo-3,3,3-trifluoropropanoate with zinc powder in dioxane, exhibits remarkable thermal stability. [] This stability allows it to effectively react with aldehydes, leading to the formation of α-trifluoromethyl-β-hydroxy esters in high yields. [] This reaction provides a valuable synthetic route to access these specific compounds, which are important building blocks in various chemical syntheses.

Q2: What is the significance of the α-trifluoromethyl-β-hydroxy esters produced using Methyl 2-bromo-3,3,3-trifluoropropanoate?

A2: α-trifluoromethyl-β-hydroxy esters are valuable intermediates in organic synthesis. The incorporation of fluorine into organic molecules often significantly alters their chemical and physical properties, including their metabolic stability and lipophilicity. [] Therefore, having access to a reliable synthetic route, like the one enabled by Methyl 2-bromo-3,3,3-trifluoropropanoate, for these compounds is crucial for developing new pharmaceuticals and agrochemicals.

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